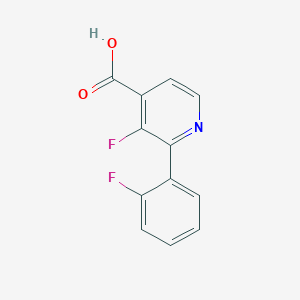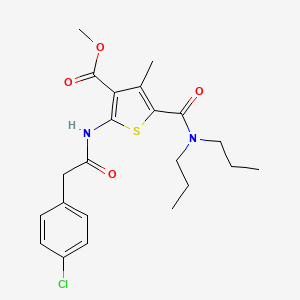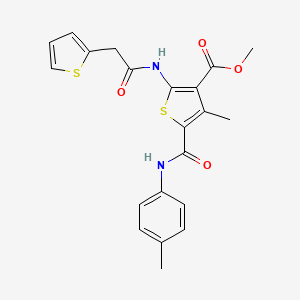![molecular formula C10H17N5O16P4 B12070831 9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine is a complex organic compound with significant biochemical relevance This compound is characterized by its intricate structure, which includes multiple phosphoryl groups and a purine base
Méthodes De Préparation
The synthesis of 9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the purine base, followed by the sequential addition of phosphoryl groups. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the phosphorylation steps. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl groups, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the purine base or the phosphoryl groups, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine has numerous scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and mechanisms.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl groups play a crucial role in its activity, as they can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various cellular pathways, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine is unique due to its specific structure and the presence of multiple phosphoryl groups. Similar compounds include:
Adenosine triphosphate (ATP): A well-known phosphorylated compound involved in energy transfer.
Uridine triphosphate (UTP): Another phosphorylated nucleotide with roles in cellular metabolism.
Guanosine triphosphate (GTP): Involved in protein synthesis and signal transduction
Propriétés
Formule moléculaire |
C10H17N5O16P4 |
|---|---|
Poids moléculaire |
587.16 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20) |
Clé InChI |
WWMWAMFHUSTZTA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)


![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)


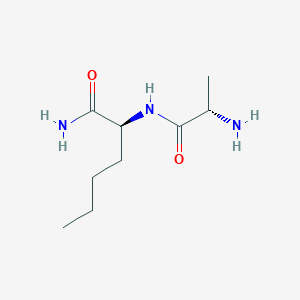
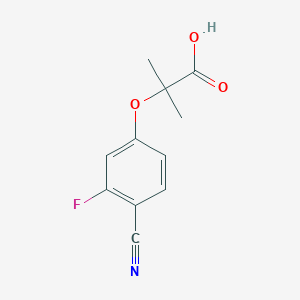
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

